7-Despropyl 7-Methyl Vardenafil

Pharmaceutical Analysis Method Validation Quality Control

7-Despropyl 7-Methyl Vardenafil (CAS 2169247-39-4), also designated as Vardenafil EP Impurity A and 7-Methyl Vardenafil (USP), is a process-related impurity and potential degradation product of the PDE5 inhibitor vardenafil. It is not intended for therapeutic use; rather, it serves as a critical reference standard and analytical tool for pharmaceutical quality control, method development, and validation.

Molecular Formula C21H28N6O4S
Molecular Weight 460.6 g/mol
CAS No. 2169247-39-4
Cat. No. B12789816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Despropyl 7-Methyl Vardenafil
CAS2169247-39-4
Molecular FormulaC21H28N6O4S
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)C
InChIInChI=1S/C21H28N6O4S/c1-5-25-9-11-26(12-10-25)32(29,30)16-7-8-18(31-6-2)17(13-16)20-23-21(28)19-14(3)22-15(4)27(19)24-20/h7-8,13H,5-6,9-12H2,1-4H3,(H,23,24,28)
InChIKeyNUTCCLZNRHZTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Despropyl 7-Methyl Vardenafil (CAS 2169247-39-4): EP Reference Standard for Vardenafil Impurity Analysis


7-Despropyl 7-Methyl Vardenafil (CAS 2169247-39-4), also designated as Vardenafil EP Impurity A and 7-Methyl Vardenafil (USP), is a process-related impurity and potential degradation product of the PDE5 inhibitor vardenafil . It is not intended for therapeutic use; rather, it serves as a critical reference standard and analytical tool for pharmaceutical quality control, method development, and validation [1]. The compound's structural identity, defined by a molecular formula of C21H28N6O4S and a molecular weight of 460.6 g/mol, has been characterized and registered in authoritative databases [2].

Regulatory and Analytical Consequences of Substituting 7-Despropyl 7-Methyl Vardenafil


Substituting 7-Despropyl 7-Methyl Vardenafil with a generic analog or another vardenafil impurity is not analytically valid and may lead to regulatory non-compliance. This specific compound is designated as Vardenafil EP Impurity A by the European Pharmacopoeia and 7-Methyl vardenafil by the USP, and it is chemically and pharmacologically distinct from other vardenafil-related impurities [1]. The observed differences in molecular structure—specifically the 7-methyl substitution in place of a 7-propyl group—directly affect its chromatographic behavior, solubility, and stability profile, making it a unique marker for analytical specificity . Using an alternative impurity reference standard would compromise the accuracy, precision, and reliability of analytical methods required for Abbreviated New Drug Applications (ANDAs) and commercial production, as validated methods are designed around this specific chemical entity [2].

Quantitative Differentiation of 7-Despropyl 7-Methyl Vardenafil: Analytical Performance Evidence


HPLC Method Validation: Quantifiable Analytical Performance for 7-Despropyl 7-Methyl Vardenafil (EP Impurity A)

A validated HPLC method for the determination of vardenafil-related substances demonstrates the analytical performance of 7-Despropyl 7-Methyl Vardenafil (EP Impurity A). The method achieved a mean recovery for this specific impurity of 99.8% with a relative standard deviation (RSD) of 1.8%, meeting the rigorous acceptance criteria for pharmaceutical impurity analysis [1]. This level of precision and accuracy is crucial for quantifying impurity A at trace levels in vardenafil active pharmaceutical ingredient (API), ensuring compliance with regulatory limits.

Pharmaceutical Analysis Method Validation Quality Control

LC-MS/MS Method Development: Distinct Ionization Profile of 7-Despropyl 7-Methyl Vardenafil

In the development of a UPLC-TOF method for the identification and characterization of vardenafil process and degradation impurities, 7-Despropyl 7-Methyl Vardenafil (reported as Impurity A) was identified and characterized by high-resolution mass spectrometry (HR-MS) [1]. The method established a specific m/z value and retention time for this impurity, distinct from other vardenafil-related impurities and the parent drug, enabling its unambiguous detection and quantification in complex matrices.

Bioanalysis Forensic Chemistry Mass Spectrometry

Stability-Indicating LC Method: Quantified LOD and LOQ for 7-Despropyl 7-Methyl Vardenafil

A validated stability-indicating liquid chromatography (LC) method for vardenafil hydrochloride trihydrate and its related impurities quantified the limits of detection (LOD) and quantitation (LOQ) for several impurities. The LOD for impurities was found to range from 0.0024 to 0.0059 µg/mL, and the LOQ ranged from 0.088 to 0.26 µg/mL [1]. This data confirms the method's sensitivity for detecting trace levels of impurities, including 7-Despropyl 7-Methyl Vardenafil (EP Impurity A).

Pharmaceutical Analysis Method Validation Stability Studies

Primary Scientific and Industrial Applications for 7-Despropyl 7-Methyl Vardenafil


Regulatory Analytical Method Development and Validation for ANDA Submissions

7-Despropyl 7-Methyl Vardenafil is essential for developing and validating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) methods in support of Abbreviated New Drug Applications (ANDAs). Its use as a reference standard ensures that analytical methods can accurately identify and quantify this specific impurity in vardenafil drug substance and drug product batches, meeting the specificity, accuracy, and precision requirements outlined in ICH Q2(R1) guidelines [1]. The validated method data, including recovery rates and LOD/LOQ values, are directly used to demonstrate method suitability to regulatory authorities.

Pharmaceutical Quality Control and Batch Release Testing

In a GMP-compliant quality control (QC) laboratory, this compound is used as a primary reference standard for routine batch release testing of vardenafil hydrochloride. It enables the quantitation of EP Impurity A against established pharmacopeial limits, ensuring each manufactured batch meets purity specifications before release to the market [1]. The availability of characterized material with a defined purity profile is critical for accurate and reproducible QC results.

Forced Degradation and Stability Studies

This impurity reference standard is employed in forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to identify potential degradation pathways of vardenafil. By using 7-Despropyl 7-Methyl Vardenafil as a marker, researchers can determine if this specific impurity forms under various stress conditions, thereby establishing the stability-indicating nature of the analytical method and supporting shelf-life determination for the drug product [1].

Forensic and Adulterant Analysis of Dietary Supplements

This compound serves as a key reference in forensic chemistry and public health laboratories for the detection and identification of PDE5 inhibitor adulterants in herbal supplements and counterfeit pharmaceuticals. Its unique mass spectral and chromatographic fingerprint allows for its specific identification within complex mixtures, distinguishing it from the active pharmaceutical ingredient and other related analogs. This application is crucial for monitoring public health risks associated with unapproved and potentially dangerous products [1].

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